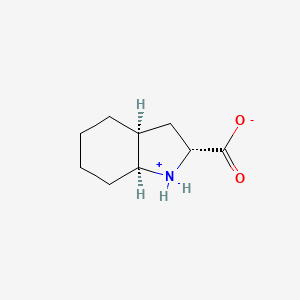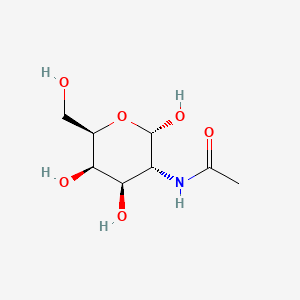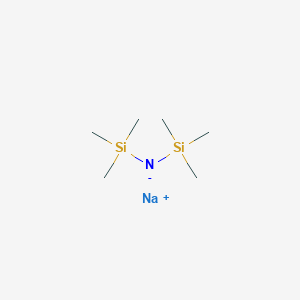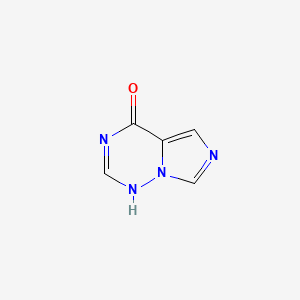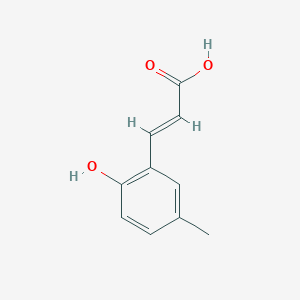
(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid
Descripción general
Descripción
(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity
(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid and its derivatives have been studied for their crystal structure and biological activity. Derivatives such as methoxymethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate have shown significant antioxidant activity and inhibition of cell growth in tumor cell lines, indicating potential applications in cancer research (Obregón-Mendoza et al., 2018).
Polyacrylamide Substrates for Cell Mechanobiology
Polyacrylamide, integrated with acrylic acid, is used in cell mechanobiology. This method enables the activation of polyacrylamide substrates for protein patterning, providing insights into how cells perceive geometric and mechanical factors (Poellmann & Wagoner Johnson, 2013).
Antitumor Activity
A novel retinoid derivative, E-3-(4'-hydroxy-3'-adamantylbiphenyl-4-yl)acrylic acid, has shown potent antiproliferative activity against human tumor cells. Despite its limited ability to activate retinoic acid receptors, it effectively induces apoptosis and DNA damage, suggesting its use in cancer therapy (Cincinelli et al., 2003).
Corrosion Inhibition
(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid derivatives have been synthesized and characterized for their potential as corrosion inhibitors. These studies provide insights into the protection of metals like mild steel in acidic mediums, indicating applications in industrial maintenance (Ramaganthan et al., 2015).
Anticancer Potential of Cinnamic Esters
Cinnamic acid and its derivatives, including (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid, exhibit a range of biological activities. These compounds have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, showing potential as leads for new anticancer drugs (Gonçalves et al., 2021).
Surface Active UV Stabilizers
Derivatives of 2(2-hydroxyphenyl)2H-benzotriazoles, including those with acrylic acid, have been synthesized for use as UV stabilizers in acrylic polymers. These compounds exhibit surface activity, indicating potential use in the development of UV-protected materials (Stoeber et al., 2000).
Propiedades
IUPAC Name |
(E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIVSEATHWXNRP-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![prop-2-enyl (E)-3-[3,4-bis(prop-2-enoxy)phenyl]prop-2-enoate](/img/structure/B7819337.png)

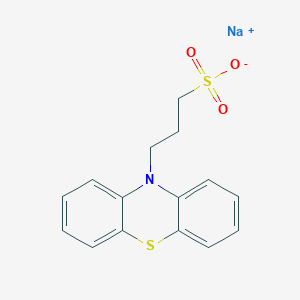
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B7819360.png)
